An In-depth Technical Guide to 4-[(4-Fluoro-2-nitrophenoxy)methyl]-1-methylpiperidine: Structure, Properties, and Scientific Context
An In-depth Technical Guide to 4-[(4-Fluoro-2-nitrophenoxy)methyl]-1-methylpiperidine: Structure, Properties, and Scientific Context
This guide provides a detailed technical overview of the chemical compound 4-[(4-Fluoro-2-nitrophenoxy)methyl]-1-methylpiperidine, a molecule of interest within the broader landscape of medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from structurally related molecules and established chemical principles to offer a comprehensive perspective for researchers, scientists, and drug development professionals.
Molecular Structure and Chemical Identity
4-[(4-Fluoro-2-nitrophenoxy)methyl]-1-methylpiperidine is a distinct organic molecule characterized by a piperidine ring linked to a substituted nitrophenyl group via an ether linkage.
Table 1: Chemical Identity of 4-[(4-Fluoro-2-nitrophenoxy)methyl]-1-methylpiperidine and Related Isomers
| Property | 4-[(4-Fluoro-2-nitrophenoxy)methyl]-1-methylpiperidine | 4-[(2-Fluoro-6-nitrophenoxy)methyl]-1-methylpiperidine[1] | 4-[(2-Fluoro-4-nitrophenoxy)methyl]-1-methylpiperidine[2] |
| CAS Number | 1233955-62-8[3] | 1233952-32-3[1] | 1000052-54-9[3] |
| Molecular Formula | C13H17FN2O3 | C13H17FN2O3[1] | C13H17FN2O3 |
| Molecular Weight | 268.28 g/mol | 268.28 g/mol [1] | 268.28 g/mol |
| IUPAC Name | 4-[(4-Fluoro-2-nitrophenoxy)methyl]-1-methylpiperidine | 4-[(2-Fluoro-6-nitrophenoxy)methyl]-1-methylpiperidine[1] | 4-[(2-Fluoro-4-nitrophenoxy)methyl]-1-methylpiperidine |
The core structure consists of three key functional groups that dictate its chemical behavior and potential biological activity:
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1-Methylpiperidine: A saturated heterocyclic amine that often imparts aqueous solubility and can interact with biological targets through hydrogen bonding and ionic interactions. The methyl group on the nitrogen atom influences its basicity and steric profile.
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Nitrophenyl Group: The presence of a nitro group (-NO2) significantly influences the electronic properties of the aromatic ring, making it electron-deficient. The position of the nitro and fluoro substituents is critical for its reactivity and potential interactions. Nitroaromatic compounds are known to have a wide range of biological activities.
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Ether Linkage: A chemically stable ether bond connects the piperidine and nitrophenyl moieties, providing a flexible yet robust connection.
Caption: Key identifiers for 4-[(4-Fluoro-2-nitrophenoxy)methyl]-1-methylpiperidine.
Synthesis and Characterization
Proposed Synthetic Pathway: Williamson Ether Synthesis
This synthesis would proceed in two main steps:
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Deprotonation of the alcohol: (1-methylpiperidin-4-yl)methanol is treated with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide.
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Nucleophilic substitution: The resulting alkoxide then acts as a nucleophile, attacking the electrophilic carbon of 1,4-difluoro-2-nitrobenzene, displacing one of the fluoride ions in an SNAr (Nucleophilic Aromatic Substitution) reaction.
Caption: Proposed Williamson ether synthesis for the target compound.
Spectroscopic Characterization (Predicted)
While experimental spectra are not available, the expected spectroscopic data can be predicted based on the chemical structure.
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1H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons of the nitrophenyl ring, the protons of the piperidine ring, the methylene protons of the ether linkage, and the methyl group on the piperidine nitrogen. The coupling patterns and chemical shifts would be influenced by the electron-withdrawing nitro group and the electronegative fluorine atom.
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13C NMR: The carbon NMR would display distinct signals for each unique carbon atom in the molecule. The carbon atoms attached to the nitro group, fluorine, and oxygen would be significantly deshielded.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (268.28 g/mol ). Fragmentation patterns would likely involve cleavage of the ether bond and fragmentation of the piperidine ring.
Physicochemical Properties and Safety Considerations
Specific physicochemical data for 4-[(4-Fluoro-2-nitrophenoxy)methyl]-1-methylpiperidine are not published. However, general properties can be inferred.
Table 2: Predicted Physicochemical Properties and Safety Information
| Property | Predicted Value/Information | Justification/Source |
| Physical State | Likely a solid at room temperature | Based on similar aromatic piperidine derivatives. |
| Solubility | Expected to have some solubility in organic solvents (e.g., DMSO, DMF, chlorinated solvents) and limited solubility in water. | The piperidine moiety may confer some aqueous solubility, but the aromatic portion is hydrophobic. |
| pKa | The piperidine nitrogen is basic and would have a pKa in the range of 8-10. | Typical pKa for tertiary amines in a piperidine ring. |
| Hazard Statements | Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. | Based on safety data for structurally related compounds.[4] |
| Precautionary Statements | Wear protective gloves/protective clothing/eye protection/face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. | Standard precautions for handling chemical reagents.[5] |
Potential Biological and Pharmacological Relevance
The structural motifs present in 4-[(4-Fluoro-2-nitrophenoxy)methyl]-1-methylpiperidine suggest potential for biological activity, a notion supported by the known pharmacology of related compound classes.
The Role of the Piperidine Moiety
The piperidine ring is a common scaffold in many biologically active compounds and approved drugs. Its presence can influence a molecule's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). The 1-methylpiperidine group, in particular, is found in various compounds with central nervous system (CNS) activity. For instance, compounds containing a 1-methylpiperidin-4-yl moiety have been investigated as 5-HT2A receptor inverse agonists with potential antipsychotic properties.[1][6]
The Significance of the Nitrophenyl Group
Nitroaromatic compounds are known to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and antiparasitic effects.[7] The nitro group can act as a bio-reductive functional group, where its reduction under hypoxic conditions can lead to the formation of reactive nitrogen species that can be cytotoxic. This mechanism is exploited in some antimicrobial and anticancer drugs.
Potential Therapeutic Applications
Given the combination of these structural features, 4-[(4-Fluoro-2-nitrophenoxy)methyl]-1-methylpiperidine and its analogues could be of interest in several therapeutic areas:
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Neuropharmacology: The piperidine moiety suggests potential for CNS activity. Depending on the overall molecular properties, it could be explored for its effects on various neurotransmitter receptors.
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Antimicrobial Research: The presence of the nitroaromatic group makes it a candidate for screening against various bacterial and parasitic strains.
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Oncology: The potential for bioreductive activation of the nitro group could be investigated in the context of developing hypoxia-activated anticancer agents.
Caption: Relationship between structure and potential biological activity.
Future Directions and Research Opportunities
The lack of extensive data on 4-[(4-Fluoro-2-nitrophenoxy)methyl]-1-methylpiperidine presents a clear opportunity for further research. Key areas for investigation include:
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Definitive Synthesis and Characterization: The development and publication of a detailed synthetic protocol, along with comprehensive spectroscopic and physicochemical characterization, would be a valuable contribution to the chemical literature.
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Biological Screening: A systematic evaluation of its biological activity, including antimicrobial, anticancer, and CNS receptor binding assays, would elucidate its potential as a lead compound.
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Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of analogues with variations in the substitution pattern of the nitrophenyl ring and modifications to the piperidine moiety would provide valuable insights into the structural requirements for any observed biological activity.
Conclusion
4-[(4-Fluoro-2-nitrophenoxy)methyl]-1-methylpiperidine represents an under-explored area of chemical space. While specific data is scarce, its structural components suggest a potential for interesting biological activities. This guide provides a foundational understanding based on established chemical principles and data from related compounds, serving as a starting point for future research and development efforts in the fields of medicinal chemistry and drug discovery.
References
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NextSDS. 4-[(4-Fluoro-2-nitrophenoxy)methyl]-1-methylpiperidine - Chemical Substance Information. [Link]
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NextSDS. 4-[(2-Fluoro-4-nitrophenoxy)methyl]-1-methylpiperidine - Chemical Substance Information. [Link]
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Van der Mey, M., et al. "Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist." Journal of Pharmacology and Experimental Therapeutics 317.2 (2006): 910-918. [Link]
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Al-Suwaidan, I. A., et al. "The Diverse Biological Activity of Recently Synthesized Nitro Compounds." Molecules 27.11 (2022): 3631. [Link]
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ResearchGate. Pharmacological and Behavioral Profile of N-(4-Fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) Carbamide (2R,3R)-Dihydroxybutanedioate (2:1) (ACP-103), a Novel 5-Hydroxytryptamine2A Receptor Inverse Agonist. [Link]
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NextSDS. 4-[(2-Fluoro-4-nitrophenoxy)methyl]-1-methylpiperidine - Chemical Substance Information. [Link]
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